N-(2-bromophenyl)butanamide
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Overview
Description
N-(2-bromophenyl)butanamide, also known as Bromphenacemide, is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-bromophenyl)butanamide can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzoyl chloride with butanamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of acids or bases, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted amides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
N-(2-bromophenyl)butanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)butanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
- N-(2-chlorophenyl)butanamide
- N-(2-fluorophenyl)butanamide
- N-(2-iodophenyl)butanamide
Comparison: N-(2-bromophenyl)butanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions that other halogens may not, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
N-(2-bromophenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTDZSQKBXRTNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352682 |
Source
|
Record name | N-(2-bromophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443122-64-3 |
Source
|
Record name | N-(2-bromophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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